molecular formula C12H11N3S2 B1479963 2-(3-(thiophen-3-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile CAS No. 2098090-94-7

2-(3-(thiophen-3-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile

Cat. No.: B1479963
CAS No.: 2098090-94-7
M. Wt: 261.4 g/mol
InChI Key: QOASITQOGRSMDM-UHFFFAOYSA-N
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Description

2-(3-(thiophen-3-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile is a useful research compound. Its molecular formula is C12H11N3S2 and its molecular weight is 261.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Subheading Synthesis and Biological Activities

2-(3-(thiophen-3-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile, a compound with a complex structure, has been studied for its ability to form various heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety. These heterocycles include pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene. Some of these compounds demonstrated antioxidant activities comparable to ascorbic acid (El‐Mekabaty, 2015).

Subheading Anti-inflammatory and Antioxidant Properties

Compounds related to this compound have been synthesized and evaluated for their anti-inflammatory and antioxidant properties. The compounds demonstrated significant activities in both in vitro and in vivo models and showed promising activities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation (Shehab, Abdellattif, & Mouneir, 2018).

Subheading Utility in Synthesis of Complex Molecules

This compound and related compounds are valuable intermediates in the synthesis of a wide range of molecules. They have been used in the creation of structurally diverse libraries through alkylation and ring closure reactions, leading to the generation of various derivatives with potential biological activities (Roman, 2013).

Subheading Therapeutic Potential

The therapeutic potential of derivatives of this compound has been explored in various studies. Some derivatives have shown promising anti-inflammatory and anti-ulcer activities, suggesting their potential in therapeutic applications. These studies also evaluated the toxicity of these compounds against shrimp larvae, indicating a non-toxic profile for certain derivatives (Mohareb, Al-Omran, Abdelaziz, & Ibrahim, 2017).

Properties

IUPAC Name

2-(3-thiophen-3-yl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S2/c13-3-4-15-11-2-6-17-8-10(11)12(14-15)9-1-5-16-7-9/h1,5,7H,2,4,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOASITQOGRSMDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1N(N=C2C3=CSC=C3)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-(thiophen-3-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
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